
4-Acetamido-9-fluorenone
Übersicht
Beschreibung
4-Acetamido-9-fluorenone is a chemical compound with the molecular formula C15H11NO2 . It is used in various domains of material, medical, and chemical sciences .
Synthesis Analysis
The synthesis of 9-fluorenon-4-carboxamides, which are asymmetrically-substituted analogues of the antiviral tilorone, has been explored . The synthesis involves various protocols, including green and non-green methods .Molecular Structure Analysis
The molecular structure of 4-Acetamido-9-fluorenone can be represented as a 2D Mol file or a computed 3D SD file . The average mass is 237.253 Da and the mono-isotopic mass is 237.078979 Da .Chemical Reactions Analysis
The IR spectroscopy and corresponding vibration animation for 4-Acetamido-9-fluorenone have been precisely determined . The synthesis of fluorenones involves intriguing and tunable photo, as well as physico-chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Acetamido-9-fluorenone are associated with its molecular formula C15H11NO2 .Wissenschaftliche Forschungsanwendungen
Metabolism of Arylamides
Kaplan and Gutmann (1979) studied the microsomal metabolism of arylamides, focusing on the oxidation of N-3-fluorenyl acetamide to form 3-acetamido-9-fluorenone among other products. Their research demonstrated the enzymatic processes involved in the formation of 3-acetamido-9-fluorenone, distinguishing between the enzymes responsible for alcohol and ketone formation in this pathway, highlighting the compound's significance in biochemical pharmacology (Kaplan & Gutmann, 1979).
Mutagenic Impurities
Jin et al. (1982) discovered potent mutagenic impurities in a commercial sample of 3-nitro-9-fluorenone, with 4-Acetamido-9-fluorenone being implicated as a mutagenic impurity. This study underscores the importance of purity and the potential hazards of impurities in chemical samples, especially in the context of mutagenicity and carcinogenicity (Jin et al., 1982).
Catalysis and Organic Synthesis
Schilling et al. (2018) explored the use of 9-fluorenone, closely related to 4-Acetamido-9-fluorenone, as a metal-free and additive-free photocatalyst for the selective oxidation of primary and secondary alcohols under visible light. Their work expands the applications of fluorenone derivatives in green chemistry by using air/oxygen as an oxidant, emphasizing the role of these compounds in facilitating environmentally friendly chemical reactions (Schilling et al., 2018).
Antimicrobial and Cytotoxic Activity
Alsantali et al. (2020) synthesized and evaluated (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives for antimicrobial and cytotoxic activities. The compounds demonstrated significant biological activity, suggesting the potential of 4-Acetamido-9-fluorenone derivatives in the development of new drugs with applications in biological and medicinal sciences (Alsantali et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Fluorenones, including 4-Acetamido-9-fluorenone, have potential applications in various domains. They are used in material sciences like organic field-effect transistors and organic electronic devices. In medicinal chemistry domains, they are employed as antibacterial, anticancer, antioxidant, neuromodulators, diuretics, and antivirals . Future research could explore more about its synthesis, properties, and applications .
Eigenschaften
IUPAC Name |
N-(9-oxofluoren-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-9(17)16-13-8-4-7-12-14(13)10-5-2-3-6-11(10)15(12)18/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYZWJVQPFNPBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90962300 | |
| Record name | N-(9-Oxo-9H-fluoren-4-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamido-9-fluorenone | |
CAS RN |
42135-35-3 | |
| Record name | 4-Acetylaminofluorenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042135353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 42135-35-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(9-Oxo-9H-fluoren-4-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ACETYLAMINOFLUORENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDY67V5UCA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




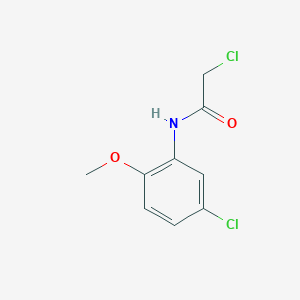

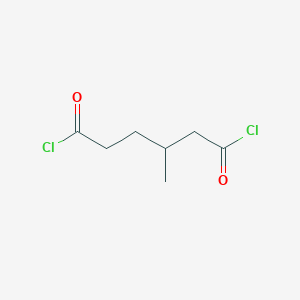
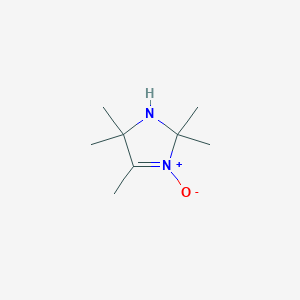
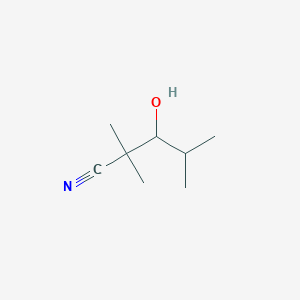

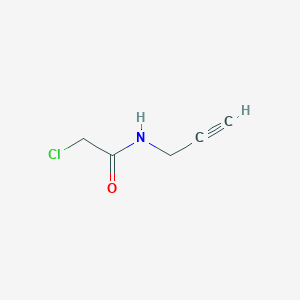
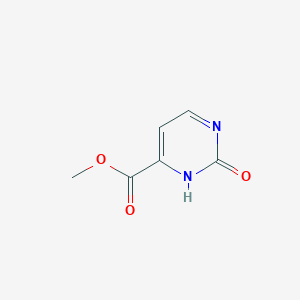

![1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate](/img/structure/B1594884.png)
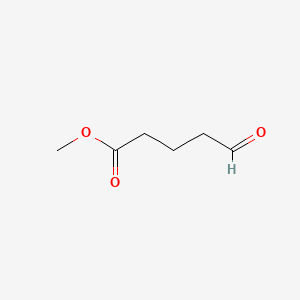

![3-[(4-Chlorophenyl)sulfonyl]propanoic acid](/img/structure/B1594888.png)